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molecular formula C10H10N2O2 B8771142 3-Methyl-1-phenylimidazolidine-2,4-dione

3-Methyl-1-phenylimidazolidine-2,4-dione

Cat. No. B8771142
M. Wt: 190.20 g/mol
InChI Key: YKDLXGGXGDKKLB-UHFFFAOYSA-N
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Patent
US04464387

Procedure details

A mixture of n-phenyl glycine (22.3 grams, 0.15 moles), methylisocyanate (14.2 grams, 0.25 moles) and 30 ml of toluene was stirred at 40°-45° C. for 7 hours and allowed to stand overnight at room temperature (21° C.). The product was collected and washed with toluene, crystallized from toluene and yielded 10.5 grams (35% yield) of the above-identified product having a melting point of about 168°-170° C.
[Compound]
Name
n-phenyl glycine
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[C:5]1(C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[C:5]1([N:2]2[CH2:1][C:3](=[O:4])[N:2]([CH3:1])[C:3]2=[O:4])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
n-phenyl glycine
Quantity
22.3 g
Type
reactant
Smiles
Name
Quantity
14.2 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 40°-45° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(21° C.)
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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